6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid
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Overview
Description
6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid typically involves the reaction of 2,6-lutidine with suitable reagents to introduce the carboxylic acid group. One common method involves the oxidation of 2,6-lutidine using potassium permanganate under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-3-yl)amino)pyridine-3-carboxylic acid: A similar compound with an amino group instead of a carboxylic acid group.
6-Methyl-2-pyridinecarboxylic acid: A simpler compound with only a carboxylic acid group and a methyl group on the pyridine ring.
Uniqueness
6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(6-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-11(14-8)10-6-5-9(7-13-10)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
ZQFBKTKSEPYZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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